Superior Binding Affinity to Polymyxin-Resistant Lipopolysaccharide (LPS)
EM49 maintains high binding affinity to LPS isolated from polymyxin-resistant Escherichia coli and Salmonella typhimurium, whereas polymyxin B binding is significantly reduced. Using a cationic spin probe displacement assay, EM49 displaced the same amount or more probe from LPS of polymyxin-resistant mutants compared to parental strains, in contrast to polymyxin B which showed decreased displacement [1]. This differential binding correlates with retained in vivo antibiotic activity against resistant strains.
| Evidence Dimension | Probe displacement from LPS (measure of binding affinity) |
|---|---|
| Target Compound Data | Same or greater probe displacement from LPS of polymyxin-resistant strains vs. parental strains |
| Comparator Or Baseline | Polymyxin B: decreased probe displacement from LPS of resistant strains vs. parental strains |
| Quantified Difference | EM49 binding affinity unaffected or enhanced in resistant LPS, while polymyxin B binding is reduced |
| Conditions | Cationic spin probe displacement assay using LPS aggregates from E. coli and S. typhimurium parental and polymyxin-resistant strains |
Why This Matters
This provides a direct mechanistic explanation for EM49's retained activity against polymyxin-resistant pathogens, a critical advantage for antimicrobial development against XDR bacteria.
- [1] Peterson AA, Fesik SW, McGroarty EJ. Decreased binding of antibiotics to lipopolysaccharides from polymyxin-resistant strains of Escherichia coli and Salmonella typhimurium. Antimicrob Agents Chemother. 1987 Feb;31(2):230-7. View Source
